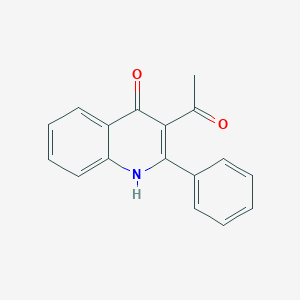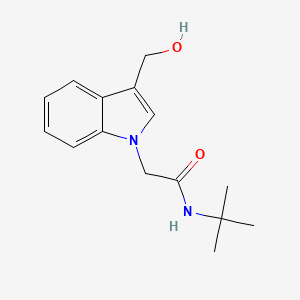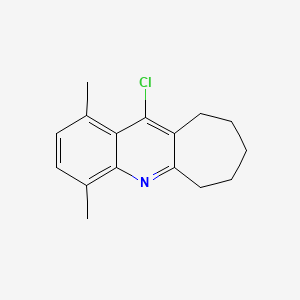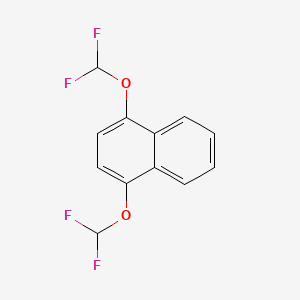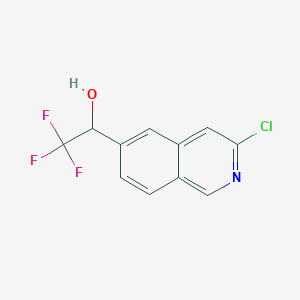
1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro group at the 3-position of the isoquinoline ring and a trifluoroethanol moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloroisoquinoline, which can be obtained through various methods, including the chlorination of isoquinoline.
Formation of Intermediate: The next step involves the reaction of 3-chloroisoquinoline with a suitable reagent to introduce the trifluoroethanol moiety. This can be achieved through nucleophilic substitution reactions using reagents such as trifluoroacetic acid or trifluoroethanol.
Final Product Formation: The final step involves the purification and isolation of this compound through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethanol moiety can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The chloro group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethanol can be compared with other isoquinoline derivatives, such as:
1-(3-Chloroisoquinolin-6-yl)ethanone: This compound lacks the trifluoroethanol moiety, resulting in different chemical properties and biological activities.
(3-Chloroisoquinolin-6-yl)methanol: This compound has a hydroxyl group instead of the trifluoroethanol moiety, leading to variations in reactivity and application.
(3-Chloroisoquinolin-6-yl)boronic acid pinacol ester: This compound contains a boronic acid ester group, which imparts unique reactivity in cross-coupling reactions.
The presence of the trifluoroethanol moiety in this compound makes it unique, as it can enhance the compound’s lipophilicity, stability, and binding affinity to biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H7ClF3NO |
|---|---|
Molecular Weight |
261.63 g/mol |
IUPAC Name |
1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C11H7ClF3NO/c12-9-4-8-3-6(10(17)11(13,14)15)1-2-7(8)5-16-9/h1-5,10,17H |
InChI Key |
AGJHGMNLTNEBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


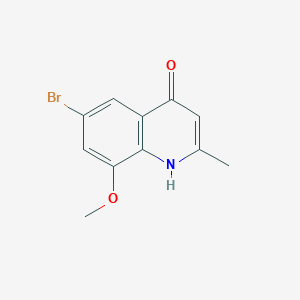


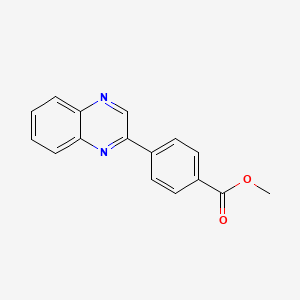
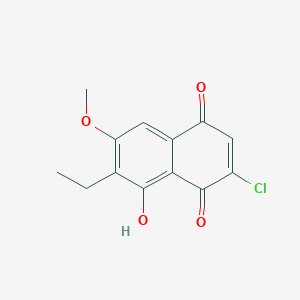
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)

